Cas no 10540-41-7 (3-(4-Fluorophenyl)phenol)
3-(4-Fluorophenyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 4'-Fluoro-[1,1'-biphenyl]-3-ol
- 4'-FLUORO[1,1'-BIPHENYL]-3-OL
- 1,1'-biphenyl-4'-fluoro-3-ol
- 3-Hydroxy-4'-fluorobiphenyl
- 4'-fluorobiphenyl-3-ol
- AKOS BAR-1060
- SCHEMBL412537
- 4-fluoro-3'-hydroxybiphenyl
- 10540-41-7
- AKOS002679848
- CHEMBL123314
- C77735
- BS-25174
- MFCD06802305
- CS-0208109
- 4/'-FLUORO[1,1/'-BIPHENYL]-3-OL
- DTXSID00562739
- DB-138384
- 3-(4-Fluorophenyl)phenol
-
- MDL: MFCD06802305
- Inchi: 1S/C12H9FO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H
- InChI Key: JCZGBYKFVYILAO-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=CC=C(C=1)O
Computed Properties
- Exact Mass: 188.06400
- Monoisotopic Mass: 188.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 3.19830
3-(4-Fluorophenyl)phenol Customs Data
- HS CODE:2907199090
- Customs Data:
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-(4-Fluorophenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019123156-5g |
4'-Fluoro-[1,1'-biphenyl]-3-ol |
10540-41-7 | 95% | 5g |
$763.20 | 2023-09-04 | |
| TRC | F621663-100mg |
3-(4-Fluorophenyl)phenol |
10540-41-7 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | F621663-250mg |
3-(4-Fluorophenyl)phenol |
10540-41-7 | 250mg |
$155.00 | 2023-05-18 | ||
| TRC | F621663-500mg |
3-(4-Fluorophenyl)phenol |
10540-41-7 | 500mg |
$236.00 | 2023-05-18 | ||
| TRC | F621663-1g |
3-(4-Fluorophenyl)phenol |
10540-41-7 | 1g |
$333.00 | 2023-05-18 | ||
| abcr | AB318650-1 g |
3-(4-Fluorophenyl)phenol; 95% |
10540-41-7 | 1g |
€246.00 | 2023-04-26 | ||
| Apollo Scientific | PC909236-1g |
3-(4-Fluorophenyl)phenol |
10540-41-7 | 98% | 1g |
£150.00 | 2025-02-22 | |
| Apollo Scientific | PC909236-5g |
3-(4-Fluorophenyl)phenol |
10540-41-7 | 98% | 5g |
£595.00 | 2025-02-22 | |
| abcr | AB318650-1g |
3-(4-Fluorophenyl)phenol, 95%; . |
10540-41-7 | 95% | 1g |
€246.00 | 2025-04-22 | |
| Ambeed | A775014-5g |
4'-Fluoro-[1,1'-biphenyl]-3-ol |
10540-41-7 | 98% | 5g |
$682.0 | 2024-04-26 |
3-(4-Fluorophenyl)phenol Suppliers
3-(4-Fluorophenyl)phenol Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 3-(4-Fluorophenyl)phenol
4'-Fluoro-[1,1'-biphenyl]-3-ol (CAS 10540-41-7): Properties, Applications, and Industry Insights
4'-Fluoro-[1,1'-biphenyl]-3-ol (CAS 10540-41-7) is a fluorinated biphenyl derivative that has gained significant attention in pharmaceutical and material science research. This compound, characterized by its fluoro-substituted biphenyl structure, serves as a crucial intermediate in organic synthesis. With the growing demand for fluorinated organic compounds in drug development, this chemical has become increasingly relevant in modern chemistry applications.
The molecular structure of 4'-Fluoro-[1,1'-biphenyl]-3-ol features a hydroxyl group at the 3-position and a fluorine atom at the 4'-position of the biphenyl scaffold. This unique arrangement contributes to its distinct electronic properties and makes it valuable for creating advanced pharmaceutical intermediates. Researchers particularly value its potential in developing targeted drug molecules, especially in the field of central nervous system (CNS) therapeutics.
Recent studies highlight the compound's importance in medicinal chemistry, where fluorinated compounds play a pivotal role in improving drug bioavailability and metabolic stability. The fluoro-biphenyl moiety in 4'-Fluoro-[1,1'-biphenyl]-3-ol has shown promise in the design of selective enzyme inhibitors, addressing current challenges in precision medicine development. This aligns with the pharmaceutical industry's focus on personalized treatment approaches and next-generation therapeutics.
From a synthetic chemistry perspective, 4'-Fluoro-[1,1'-biphenyl]-3-ol serves as a versatile building block for creating complex organic architectures. Its applications extend to material science, where fluorinated compounds contribute to the development of advanced functional materials with enhanced thermal stability and electronic properties. The compound's structural rigidity and electronic modulation capabilities make it particularly valuable in organic electronics research.
The global market for fluorinated fine chemicals has seen steady growth, with 4'-Fluoro-[1,1'-biphenyl]-3-ol maintaining its position as a sought-after intermediate. Industry reports indicate increasing demand from contract research organizations and pharmaceutical developers, particularly in regions with strong life sciences sectors. This trend reflects the broader shift toward fluorine-containing pharmaceuticals in drug discovery pipelines.
Quality control and analytical characterization of 4'-Fluoro-[1,1'-biphenyl]-3-ol typically involve advanced techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. The development of robust synthetic protocols for this compound continues to be an active area of research, with recent advancements focusing on green chemistry approaches.
Environmental considerations surrounding fluorinated organic compounds have led to increased research into the biodegradation pathways of molecules like 4'-Fluoro-[1,1'-biphenyl]-3-ol. Current studies explore its environmental fate and potential bioremediation strategies, addressing growing concerns about sustainable chemistry practices. These investigations contribute to the broader discussion of green synthesis methods in the chemical industry.
As the scientific community continues to explore the potential of 4'-Fluoro-[1,1'-biphenyl]-3-ol, its applications in drug discovery and material science are expected to expand. The compound's unique properties position it as a valuable tool in addressing current challenges in medicinal chemistry and functional material development. With ongoing research into its synthetic applications and biological activities, 4'-Fluoro-[1,1'-biphenyl]-3-ol remains at the forefront of fluorine chemistry innovation.
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